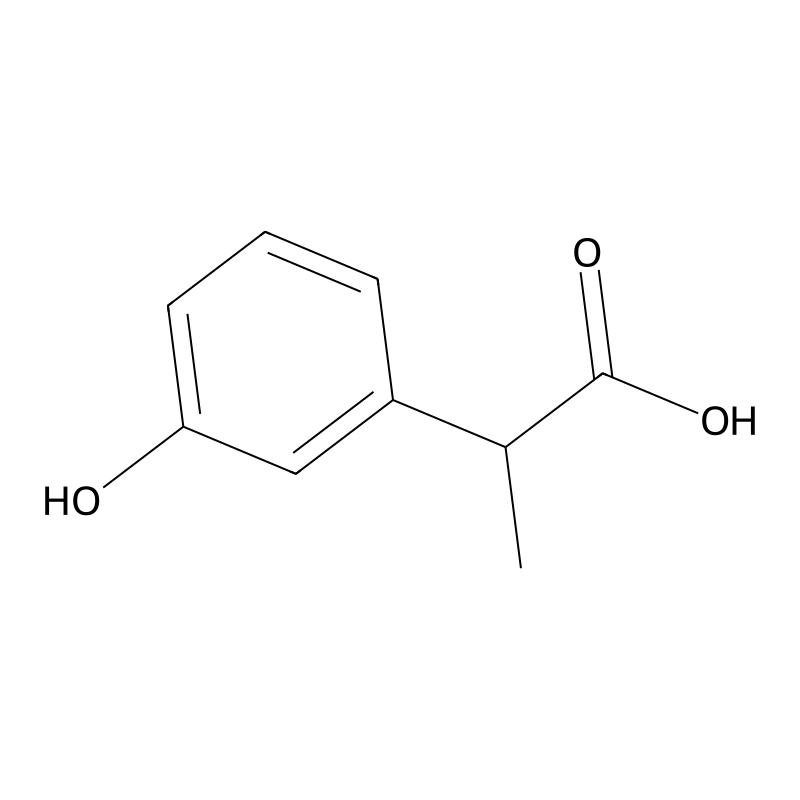

2-(3-Hydroxyphenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

2-(3-Hydroxyphenyl)propanoic acid, also known as 3-(2-hydroxyphenyl)propanoic acid, is an organic molecule found in various plants and biological processes []. Scientists are studying this compound for several reasons, as discussed below.

Potential Biomarker

Researchers are interested in 2-(3-Hydroxyphenyl)propanoic acid as a potential biomarker for dietary intake. Biomarkers are substances whose presence or amount can indicate exposure to a particular substance or condition []. In this case, scientists have detected the presence of 2-(3-Hydroxyphenyl)propanoic acid in various foods, including bilberries, cinnamon, herbs, and red beetroots []. More research is needed to confirm its effectiveness as a dietary biomarker.

2-(3-Hydroxyphenyl)propanoic acid, also known as 3-(2-hydroxyphenyl)propanoic acid or melilotic acid, is an aromatic compound characterized by a propanoic acid backbone with a hydroxyl group attached to the phenyl ring. Its chemical formula is , and it features a molecular weight of approximately 166.1739 g/mol. The compound is recognized for its role as a primary metabolite in various biological systems and has garnered interest due to its potential therapeutic applications .

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

- Reduction: The carboxylic acid group can be reduced to an alcohol.

These reactions are significant for synthetic applications and the modification of the compound for various uses in pharmaceuticals and agrochemicals.

The biological activity of 2-(3-Hydroxyphenyl)propanoic acid has been studied in various contexts, particularly its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This mechanism suggests potential applications as a non-steroidal anti-inflammatory drug (NSAID). Additionally, its antioxidant properties may contribute to protective effects against oxidative stress-related diseases .

Several synthesis methods have been reported for 2-(3-Hydroxyphenyl)propanoic acid:

- Direct Synthesis: Starting from phenol derivatives through alkylation with propionic acid under acidic conditions.

- Hydrolysis of Esters: Hydrolyzing corresponding esters using aqueous base or acid.

- Biocatalytic Methods: Utilizing enzymes to catalyze the formation from simpler substrates, which can offer higher specificity and milder reaction conditions.

These methods allow for the production of the compound with varying degrees of purity and yield, depending on the specific conditions employed.

2-(3-Hydroxyphenyl)propanoic acid finds applications in various fields:

- Pharmaceuticals: As a potential anti-inflammatory agent.

- Cosmetics: Due to its antioxidant properties, it can be used in formulations aimed at skin protection.

- Agriculture: Investigated for use as a plant growth regulator or biopesticide due to its natural occurrence in plants .

Interaction studies involving 2-(3-Hydroxyphenyl)propanoic acid have focused on its binding affinity with various biological targets. Research indicates that it may interact with cyclooxygenase enzymes, leading to inhibition of prostaglandin synthesis. Additionally, studies have explored its effects on cellular signaling pathways related to inflammation and oxidative stress response mechanisms. These interactions are crucial for understanding its therapeutic potential and safety profile .

Several compounds share structural similarities with 2-(3-Hydroxyphenyl)propanoic acid. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-(4-Hydroxyphenyl)propanoic acid | Hydroxyl group at position 4; different biological activity profile | |

| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | Contains an amino group; involved in neurotransmitter synthesis | |

| 3-(2-Hydroxyphenyl)propanoic acid | Hydroxyl group at position 2; similar metabolic pathways |

The uniqueness of 2-(3-Hydroxyphenyl)propanoic acid lies in its specific hydroxyl positioning, which influences its biological activity and potential therapeutic uses compared to other similar compounds .

2-(3-Hydroxyphenyl)propanoic acid represents a member of the 2-arylpropionic acid family, characterized by a distinctive molecular architecture that confers specific stereochemical properties and biological activities. The compound possesses the molecular formula C₉H₁₀O₃ with a molecular weight of 166.17 grams per mole [1]. The structural framework consists of a propanoic acid backbone substituted at the α-carbon (C-2 position) with a 3-hydroxyphenyl group, establishing the fundamental 2-arylpropionic acid motif.

The molecular architecture incorporates several key structural elements that define its chemical behavior and biological activity. The central propanoic acid chain provides the carboxylic acid functionality essential for the compound's acidic properties, while the aromatic ring system contributes to its lipophilic characteristics and potential for π-π interactions [1]. The hydroxyl substituent at the meta position (C-3) of the phenyl ring introduces additional hydrogen bonding capacity and influences the compound's solubility profile and intermolecular interactions.

The stereochemical complexity of 2-(3-Hydroxyphenyl)propanoic acid arises from the presence of a chiral center at the α-carbon of the propanoic acid backbone. This asymmetric carbon atom is bonded to four different substituents: a hydrogen atom, a carboxyl group, a methyl group, and the 3-hydroxyphenyl moiety. The chiral center gives rise to two enantiomeric forms: the (R)-enantiomer and the (S)-enantiomer, which are non-superimposable mirror images of each other [2].

The stereoisomerism in 2-arylpropionic acid derivatives has profound implications for their pharmacological properties. Research has demonstrated that enantiomers of 2-arylpropionic acids exhibit markedly different biological activities, with stereoselectivity observed in both pharmacokinetic and pharmacodynamic processes [2]. The (S)-enantiomer typically demonstrates significantly higher anti-inflammatory activity compared to its (R)-counterpart, with studies showing activity differences of up to 160-fold in some cases [3].

The conformational flexibility of the propanoic acid side chain represents another important aspect of the molecular architecture. Computational studies have revealed that the propanoic acid side chain can adopt different conformations, with the dihedral angle between the aromatic ring and the propanoic acid backbone influencing the overall molecular geometry [4]. In most 3-phenylpropanoic acid structures, the propanoic acid side chain adopts an anti conformation, characterized by an extended configuration that minimizes steric interactions [4].

The molecular geometry is further influenced by the substitution pattern on the aromatic ring. The meta-hydroxyl group introduces asymmetry in the electronic distribution around the benzene ring, creating distinct electrostatic and steric environments that can influence molecular recognition processes and intermolecular interactions [1]. This substitution pattern differentiates 2-(3-Hydroxyphenyl)propanoic acid from other hydroxylated derivatives, such as the ortho and para isomers, each possessing unique physicochemical properties.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2-(3-Hydroxyphenyl)propanoic acid through both proton and carbon-13 techniques. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shifts that enable unambiguous identification of the compound's structural features.

The aromatic proton region of the ¹H Nuclear Magnetic Resonance spectrum displays signals in the range of 6.5-8.2 parts per million, consistent with the presence of the 3-hydroxyphenyl substituent [5]. The aromatic protons exhibit complex splitting patterns due to the asymmetric substitution pattern on the benzene ring. The hydroxyl group at the meta position creates a unique coupling environment that produces distinct multipicity patterns for each aromatic proton [6].

Detailed analysis of 3-(2-Hydroxyphenyl)propanoic acid, a structurally related compound, reveals characteristic ¹H Nuclear Magnetic Resonance chemical shifts that can be extrapolated to understand the spectral behavior of the target compound. The aromatic region shows signals at 7.214, 7.161, and 6.917 parts per million, with the latter two signals exhibiting ambiguous assignment due to overlapping chemical shifts [6]. The hydroxyl proton typically appears as a broad singlet in the range of 4-10 parts per million, with the exact position dependent on hydrogen bonding interactions and solvent effects [7].

The aliphatic proton region provides crucial information about the propanoic acid side chain. The α-proton (H-2) appears as a quartet in the range of 3.5-4.0 parts per million, characteristic of a proton adjacent to both a carboxyl group and a methyl group [8]. The methyl group protons (H-3) produce a doublet at approximately 1.5 parts per million, with the coupling constant reflecting the dihedral angle relationship with the α-proton [8]. The propanoic acid methylene protons appear as a complex multiplet in the range of 2.5-3.0 parts per million, with chemical shifts influenced by the proximity to both the aromatic ring and the carboxyl group [6].

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information with enhanced resolution due to the 20-fold greater chemical shift range compared to proton spectroscopy [9]. The carbonyl carbon of the carboxyl group appears in the characteristic region of 170-185 parts per million, while the aromatic carbons exhibit signals in the range of 110-160 parts per million [6]. The aliphatic carbons of the propanoic acid chain appear at distinct chemical shifts: the α-carbon at approximately 45-50 parts per million and the methyl carbon at 15-20 parts per million [6].

The ¹³C Nuclear Magnetic Resonance spectrum also enables differentiation between quaternary, tertiary, secondary, and primary carbons through Distortionless Enhancement by Polarization Transfer techniques. The aromatic carbons bearing the hydroxyl substituent exhibit characteristic downfield shifts due to the deshielding effect of the oxygen atom, while the unsubstituted aromatic carbons appear at more typical aromatic chemical shifts [6].

Infrared Spectroscopy

Infrared spectroscopy provides diagnostic information about the functional groups present in 2-(3-Hydroxyphenyl)propanoic acid through characteristic vibrational frequencies. The spectrum exhibits several key absorption bands that enable structural confirmation and purity assessment.

The hydroxyl group stretching vibrations appear as broad absorption bands in the region of 3200-3600 wavenumbers, with the exact frequency and bandwidth dependent on hydrogen bonding interactions [10]. The phenolic hydroxyl group typically exhibits a broader absorption compared to alcoholic hydroxyl groups due to the electron-withdrawing effect of the aromatic ring, which enhances the acidity of the proton and promotes hydrogen bonding interactions [10].

The carboxylic acid functional group produces characteristic absorption patterns in the infrared spectrum. The carbonyl stretching vibration appears as a strong absorption band at approximately 1700 wavenumbers, with the exact frequency influenced by hydrogen bonding and conjugation effects [10]. The carboxyl hydroxyl group contributes to the broad absorption in the 2500-3300 wavenumber region, often appearing as a very broad band due to extensive hydrogen bonding in the solid state [10].

The aromatic ring vibrations produce characteristic absorption patterns in the 1450-1600 wavenumber region, with the specific pattern dependent on the substitution pattern. The meta-disubstituted benzene ring exhibits a characteristic fingerprint pattern that can be used for structural confirmation [11]. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers, typically as sharp bands that are distinct from the aliphatic carbon-hydrogen stretching vibrations [11].

The aliphatic carbon-hydrogen stretching vibrations appear in the region of 2800-3000 wavenumbers, with methyl and methylene groups producing characteristic absorption patterns [11]. The carbon-oxygen stretching vibration of the carboxyl group appears at approximately 1200-1300 wavenumbers, while the phenolic carbon-oxygen stretching vibration appears at 1200-1250 wavenumbers [11].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns characteristic of 2-(3-Hydroxyphenyl)propanoic acid. The molecular ion peak appears at mass-to-charge ratio 166, corresponding to the molecular weight of the compound [1].

The fragmentation pattern of 2-(3-Hydroxyphenyl)propanoic acid follows predictable pathways based on the stability of the resulting ionic fragments. The primary fragmentation pathway involves α-cleavage adjacent to the aromatic ring, producing the 3-hydroxybenzyl cation at mass-to-charge ratio 107 [12]. This fragmentation represents the loss of the carboxyl group (59 mass units) and is characteristic of arylpropionic acid derivatives [12].

Secondary fragmentation pathways include the loss of the hydroxyl group from the molecular ion, producing a fragment at mass-to-charge ratio 149. This fragmentation is common in phenolic compounds and reflects the stability of the resulting carbocation [12]. The loss of the carboxyl group from the molecular ion produces a fragment at mass-to-charge ratio 121, corresponding to the 3-hydroxyethylbenzene cation [12].

The aromatic ring fragmentation produces characteristic ions at mass-to-charge ratios 77 and 51, corresponding to the phenyl cation and the cyclopentadienyl cation, respectively [12]. These fragments are diagnostic for aromatic compounds and confirm the presence of the benzene ring system [12].

The base peak in the mass spectrum typically corresponds to the most stable fragment ion, which varies depending on the ionization conditions and instrumental parameters. For aromatic carboxylic acids, the base peak often corresponds to the benzoyl cation or related aromatic fragments [13]. The relative intensities of the fragment ions provide information about the stability and preferred fragmentation pathways of the molecular ion [13].

Crystallographic Studies and Conformational Analysis

Crystallographic studies of 2-(3-Hydroxyphenyl)propanoic acid and related compounds provide detailed information about molecular geometry, intermolecular interactions, and crystal packing arrangements. While specific crystallographic data for 2-(3-Hydroxyphenyl)propanoic acid are limited in the literature, studies of structurally related compounds provide valuable insights into the expected crystal structure and conformational preferences.

The crystal structure of 3-(2-Hydroxyphenyl)propanoic acid reveals a monoclinic crystal system with space group P2₁/c, indicating a centro-symmetric arrangement of molecules in the unit cell [14]. The asymmetric unit contains one molecule, with the propanoic acid side chain adopting a specific conformation that optimizes intermolecular hydrogen bonding interactions [14]. The molecular geometry shows typical bond lengths and angles consistent with the hybridization states of the constituent atoms [14].

Conformational analysis of phenylpropanoic acid derivatives reveals that the propanoic acid side chain can adopt different conformations depending on the electronic and steric environment. The key conformational parameter is the dihedral angle between the aromatic ring plane and the propanoic acid chain [4]. In most 3-phenylpropanoic acid structures, this dihedral angle adopts the trans conformation, characterized by an extended configuration that minimizes steric interactions [15].

However, studies of substituted phenylpropanoic acids reveal that electron-withdrawing substituents can influence the conformational preferences. The presence of electron-withdrawing groups, such as trifluoromethyl substituents, can increase the population of gauche conformers due to electronic effects [15]. While 2-(3-Hydroxyphenyl)propanoic acid does not contain such strongly electron-withdrawing groups, the hydroxyl substituent may still influence the conformational equilibrium through hydrogen bonding interactions [15].

The intermolecular interactions in the crystal structure are dominated by hydrogen bonding networks involving the carboxyl and hydroxyl functional groups. The carboxylic acid functional group typically forms centrosymmetric dimers through double hydrogen bonding interactions, characterized by the R₂²(8) graph set notation [15]. This dimeric motif is a common feature in carboxylic acid crystal structures and represents the strongest intermolecular interaction in the crystal lattice [15].

The phenolic hydroxyl group participates in additional hydrogen bonding interactions that contribute to the overall crystal stability. These interactions may involve the hydroxyl group as both a hydrogen bond donor and acceptor, creating extended networks that influence the crystal packing arrangement [16]. The specific hydrogen bonding pattern depends on the relative positions of the hydroxyl groups and the geometric constraints imposed by the crystal symmetry [16].

Hirshfeld surface analysis provides quantitative information about the intermolecular interactions in the crystal structure. This analysis reveals the relative contributions of different types of interactions, including hydrogen bonding, van der Waals forces, and π-π stacking interactions [16]. For phenylpropanoic acid derivatives, the analysis typically shows that hydrogen bonding interactions dominate the crystal packing, with significant contributions from dispersive interactions between aromatic rings [16].

The molecular geometry optimization through density functional theory calculations provides insights into the preferred conformations in the gas phase and their relationship to the crystal structure. These calculations reveal that the presence of hydrogen bonding interactions in the crystal lattice can stabilize conformations that may not be favored in the gas phase [15]. The comparison between gas-phase and crystal structure geometries provides information about the flexibility of the molecule and the influence of intermolecular interactions on molecular conformation [15].

The thermal behavior of the crystal structure, as revealed by variable-temperature crystallographic studies, provides information about the stability and dynamics of the intermolecular interactions. The thermal expansion coefficients and the temperature dependence of the unit cell parameters reflect the strength and directionality of the intermolecular interactions [15].

The crystal structure also provides information about the stereochemical preferences of the chiral center in 2-(3-Hydroxyphenyl)propanoic acid. In racemic crystals, the two enantiomers may adopt different local environments depending on the space group symmetry and the packing arrangement. The relative stability of the different enantiomeric forms in the crystal lattice can influence the overall thermodynamic stability of the compound [17].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Melting Point | 86-89°C | [18] |

| Crystal System | Monoclinic (related compounds) | [14] |

| Space Group | P2₁/c (related compounds) | [14] |

| Spectroscopic Parameter | Value/Range | Technique | Reference |

|---|---|---|---|

| Aromatic Protons | 6.5-8.2 ppm | ¹H NMR | [5] |

| Aliphatic Protons | 1.5-4.0 ppm | ¹H NMR | [6] |

| Carbonyl Carbon | 170-185 ppm | ¹³C NMR | [6] |

| Aromatic Carbons | 110-160 ppm | ¹³C NMR | [6] |

| Hydroxyl Stretch | 3200-3600 cm⁻¹ | IR | [10] |

| Carbonyl Stretch | ~1700 cm⁻¹ | IR | [10] |

| Molecular Ion | m/z 166 | MS | [1] |

| Base Fragment | m/z 107 | MS | [12] |

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant